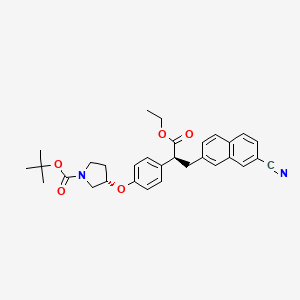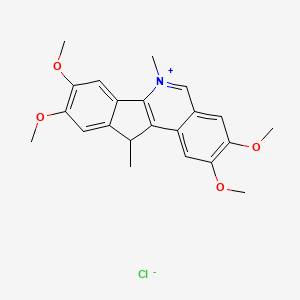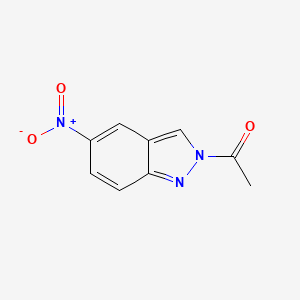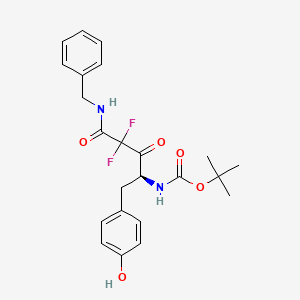
Carbamic acid, (3,3-difluoro-1-((4-hydroxyphenyl)methyl)-2,4-dioxo-4-((phenylmethyl)amino)butyl)-, 1,1-dimethylethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Carbamic acid, (3,3-difluoro-1-((4-hydroxyphenyl)methyl)-2,4-dioxo-4-((phenylmethyl)amino)butyl)-, 1,1-dimethylethyl ester is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes difluoro, hydroxyphenyl, and dioxo groups, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Carbamic acid, (3,3-difluoro-1-((4-hydroxyphenyl)methyl)-2,4-dioxo-4-((phenylmethyl)amino)butyl)-, 1,1-dimethylethyl ester involves multiple steps, including the introduction of difluoro and hydroxyphenyl groups. The reaction conditions typically require controlled temperatures and the use of specific reagents to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures. The process is designed to maximize yield and minimize impurities, ensuring the compound meets the required standards for its intended applications.
Chemical Reactions Analysis
Types of Reactions
Carbamic acid, (3,3-difluoro-1-((4-hydroxyphenyl)methyl)-2,4-dioxo-4-((phenylmethyl)amino)butyl)-, 1,1-dimethylethyl ester undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of oxides or other oxygen-containing compounds.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, leading to the formation of reduced compounds.
Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures, pressures, and pH levels to ensure optimal results.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxides, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of products, depending on the functional groups involved.
Scientific Research Applications
Carbamic acid, (3,3-difluoro-1-((4-hydroxyphenyl)methyl)-2,4-dioxo-4-((phenylmethyl)amino)butyl)-, 1,1-dimethylethyl ester has numerous applications in scientific research, including:
Chemistry: Used as a reagent or intermediate in the synthesis of other complex organic compounds.
Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and other biomolecules.
Medicine: Investigated for its potential therapeutic properties, including its ability to modulate biological pathways and target specific diseases.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other industrial products.
Mechanism of Action
The mechanism of action of Carbamic acid, (3,3-difluoro-1-((4-hydroxyphenyl)methyl)-2,4-dioxo-4-((phenylmethyl)amino)butyl)-, 1,1-dimethylethyl ester involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and influencing various biological processes. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other carbamic acid derivatives with different substituents, such as:
- Carbamic acid, (3,3-difluoro-1-((4-methoxyphenyl)methyl)-2,4-dioxo-4-((phenylmethyl)amino)butyl)-, 1,1-dimethylethyl ester
- Carbamic acid, (3,3-difluoro-1-((4-chlorophenyl)methyl)-2,4-dioxo-4-((phenylmethyl)amino)butyl)-, 1,1-dimethylethyl ester
Uniqueness
The uniqueness of Carbamic acid, (3,3-difluoro-1-((4-hydroxyphenyl)methyl)-2,4-dioxo-4-((phenylmethyl)amino)butyl)-, 1,1-dimethylethyl ester lies in its specific combination of functional groups, which confer unique chemical and biological properties
Properties
CAS No. |
148797-20-0 |
|---|---|
Molecular Formula |
C23H26F2N2O5 |
Molecular Weight |
448.5 g/mol |
IUPAC Name |
tert-butyl N-[(2S)-5-(benzylamino)-4,4-difluoro-1-(4-hydroxyphenyl)-3,5-dioxopentan-2-yl]carbamate |
InChI |
InChI=1S/C23H26F2N2O5/c1-22(2,3)32-21(31)27-18(13-15-9-11-17(28)12-10-15)19(29)23(24,25)20(30)26-14-16-7-5-4-6-8-16/h4-12,18,28H,13-14H2,1-3H3,(H,26,30)(H,27,31)/t18-/m0/s1 |
InChI Key |
NOVVCLRXWROCGF-SFHVURJKSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)C(C(=O)NCC2=CC=CC=C2)(F)F |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)O)C(=O)C(C(=O)NCC2=CC=CC=C2)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


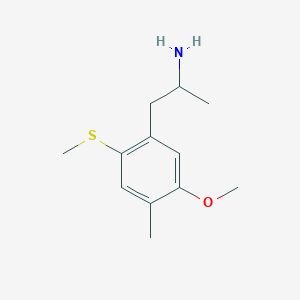

![sodium;2-[bis(2-hydroxyethyl)amino]ethanol;4-[2-[[(Z)-octadec-9-enoyl]amino]ethoxy]-4-oxo-2-sulfobutanoate](/img/structure/B12786556.png)

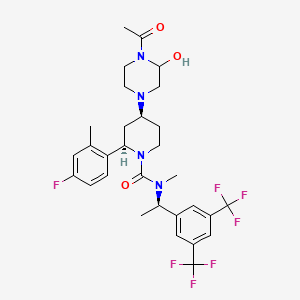
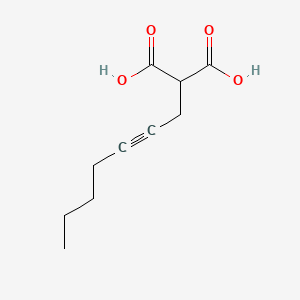
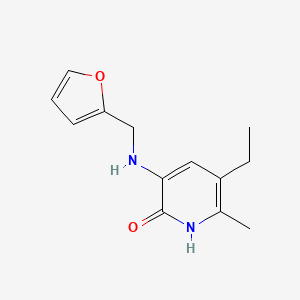


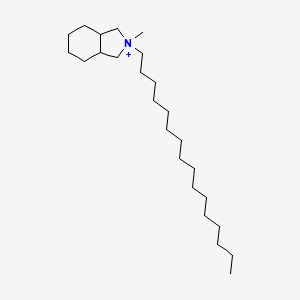
![12,14-dimethyl-5-thia-7,11,15,16-tetrazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(16),2(6),3,7,9,11,13-heptaene](/img/structure/B12786611.png)
